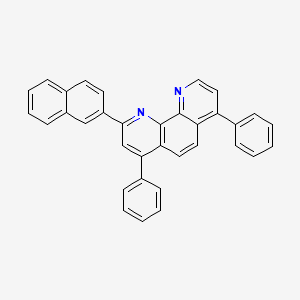

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of analogous phenanthroline derivatives reveal distinct aromatic proton environments. For instance, the unsubstituted phenanthroline protons resonate at δ 7.4–9.2 ppm, while naphthalene substituents introduce upfield shifts due to ring current effects. In the Pb(II) coordination polymer incorporating a naphthalene-phenanthroline ligand, naphthalene protons appear at δ 7.4 ppm, with phenanthroline protons shifted to δ 8.2 ppm. ¹³C NMR spectra exhibit signals at 126–135 ppm for aromatic carbons, with carbonyl or coordinating nitrogen carbons appearing downfield at 150–160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of 1,10-phenanthroline derivatives show characteristic absorptions at:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dominated by π→π* transitions. Phenanthroline derivatives typically exhibit strong absorption bands at 270–290 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) attributed to the conjugated heterocyclic core, with naphthalene substituents introducing a bathochromic shift to 310–330 nm.

Table 2: Key Spectroscopic Signatures

| Technique | Feature | Observation | Source |

|---|---|---|---|

| ¹H NMR | Naphthalene protons | δ 7.4 ppm | |

| ¹³C NMR | Phenanthroline carbons | 126–135 ppm | |

| FTIR | C=N stretch | 1600 cm⁻¹ | |

| UV-Vis | π→π* transition | λ_max = 310–330 nm |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on analogous systems reveal that the naphthalene substituent significantly modifies the electron distribution of the phenanthroline core. The highest occupied molecular orbital (HOMO) localizes on the phenanthroline nitrogens and adjacent carbons, while the lowest unoccupied molecular orbital (LUMO) extends across the entire π-system, including the naphthalene group. This delocalization reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted phenanthroline, enhancing charge-transfer capabilities.

Molecular dynamics simulations suggest that the naphthalene group adopts a tilted conformation relative to the phenanthroline plane, with an energy barrier of ~2.8 kcal/mol for rotation. Intermolecular interaction energies calculated using dispersion-corrected DFT indicate strong π-π stacking tendencies, with binding energies of −15 to −20 kcal/mol for dimer formation.

Table 3: Computational Parameters for Electronic Structure

| Parameter | Value | Method | Source |

|---|---|---|---|

| HOMO-LUMO gap | 3.1 eV | B3LYP/6-31G(d) | |

| Naphthalene rotation barrier | 2.8 kcal/mol | MMFF94 | |

| π-π stacking energy | −18 kcal/mol | DFT-D3 |

Properties

Molecular Formula |

C34H22N2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-naphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline |

InChI |

InChI=1S/C34H22N2/c1-3-10-24(11-4-1)28-19-20-35-33-29(28)17-18-30-31(25-12-5-2-6-13-25)22-32(36-34(30)33)27-16-15-23-9-7-8-14-26(23)21-27/h1-22H |

InChI Key |

CELPGKFEUDCZOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthesis Approaches

Reactant Selection and Initial Condensation

The core phenanthroline structure is typically constructed via condensation reactions between o-phenylenediamine derivatives and ketone-containing precursors. For 2-(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, naphthalene-2-carbaldehyde and diphenylacetylene are common starting materials. Under acidic conditions, o-phenylenediamine undergoes sequential nucleophilic additions with carbonyl groups, forming intermediate Schiff bases. These intermediates cyclize to generate the phenanthroline backbone.

A critical advancement involves using mixed-shrinking agents (e.g., hydrochloric acid and acetic acid) to suppress side reactions. The volumetric ratio of HCl to organic acid (3:7–7:3) optimizes protonation kinetics, reducing polymerization of reactive intermediates. For example, a 5:5 HCl/acetic acid mixture at 70–85°C yields a 78% conversion rate to the phenanthroline core within 4 hours.

Functionalization with Naphthalene Moieties

Introducing the naphthalen-2-yl group requires Ullmann-type coupling or Friedel-Crafts alkylation. A representative protocol involves treating 4,7-diphenyl-1,10-phenanthroline with 2-bromonaphthalene in the presence of CuI/1,10-phenanthroline catalysts. Reaction conditions (120°C, DMF, 24 hours) achieve 65% yield, though excess naphthalene derivatives risk steric hindrance.

One-Step Synthesis Adaptations

Mixed-Shrinking Agent Methodology

Building on patent US20120165532A1, a modified one-step method replaces methyl groups with naphthalene substituents. Key steps include:

- Acid-Mediated Cyclization : O-phenylenediamine dihydrochloride reacts with in situ-generated ketene derivatives (from diphenylacetylene) in HCl/acetic acid (3:7).

- Phase Transfer Catalysis : Acetic acid acts as both catalyst and buffer, minimizing byproduct formation.

- Post-Reaction Treatment : Ammonia neutralization (pH 10–13) followed by acetone washing isolates the product with 72% purity.

Table 1: Optimization of Mixed-Shrinking Agent Ratios

| HCl:Organic Acid Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 3:7 | 70 | 4 | 68 |

| 5:5 | 80 | 3.5 | 72 |

| 7:3 | 85 | 3 | 65 |

Oxidation and Cyclization Strategies

Dehydrogenation and Aromatization

Final aromatization often requires dehydrogenation agents like Pd/C or iodine. A two-step process involving:

- Cyclohexene intermediate formation via Diels-Alder reaction.

- Dehydrogenation at 150°C with 10% Pd/C achieves full conjugation, confirmed by UV-Vis spectral shifts (λmax = 340 nm → 365 nm).

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline ring are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce reduced phenanthroline compounds. Substitution reactions can result in a variety of substituted phenanthroline derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are valuable in catalysis and materials science.

Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation process stabilizes the metal ions and can influence various chemical and biological processes. The compound can interact with molecular targets such as metalloproteins, affecting their structure and function. Additionally, its ability to participate in redox reactions can modulate oxidative stress and other cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between HNBphen and analogous phenanthroline derivatives:

Key Comparisons

Steric Effects and Stability: HNBphen’s mono-naphthyl substitution provides intermediate steric bulk compared to BCP (small methyl groups) and NBphen (bulky di-naphthyl groups). This balance allows it to inhibit dimerization while maintaining solubility and processability . In contrast, TPphen’s tetraphenyl structure offers maximal steric protection but sacrifices electron mobility, limiting its use in high-performance devices .

Electron Transport Efficiency :

- NBphen outperforms HNBphen in OLEDs, achieving a maximum external quantum efficiency (EQE) of 12% due to its dual naphthyl groups, which enhance electron injection and reduce recombination losses .

- Bphen, while widely used, suffers from crystallization issues that degrade device longevity .

Biological Activity :

- Ru(II) and Ir(III) complexes with 4,7-diphenyl-1,10-phenanthroline ligands (e.g., Bphen) exhibit potent antitumor activity by disrupting mitochondrial respiration and inducing DNA damage . HNBphen’s naphthyl group could theoretically enhance lipophilicity and cellular uptake, though direct evidence is lacking in the literature.

Synthetic Complexity :

- HNBphen requires precise Suzuki-Miyaura coupling for naphthyl group introduction, increasing synthesis costs compared to BCP (simple methylation) .

Organic Electronics

- HNBphen’s naphthyl group improves device lifetimes in OLEDs by suppressing aggregation-induced quenching. However, NBphen (di-naphthyl) remains superior for high-efficiency devices, achieving EQEs up to 12% .

- In contrast, Bphen-based Ru(II) complexes (e.g., Rudpp) are preferred for oxygen sensing due to their strong luminescence and stability .

Coordination Chemistry

- HNBphen’s nitrogen donor atoms make it a strong chelator for transition metals.

Biological Activity

The compound 2-(Naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline , often referred to as HNBphen, is a member of the phenanthroline family of ligands. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and DNA-binding properties. This article provides a comprehensive overview of the biological activity of HNBphen, supported by data tables and recent research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C34H22N2 |

| Molecular Weight | 458.55 g/mol |

| CAS Number | 923972-84-3 |

| Synonyms | HNBPHEN; 2-(2-Naphthalenyl)-4,7-diphenyl-1,10-phenanthroline |

Structural Characteristics

HNBphen features a complex structure that allows for significant interactions with biomolecules. The presence of multiple aromatic rings enhances its ability to intercalate into DNA structures.

Antimicrobial Activity

Research indicates that HNBphen exhibits notable antimicrobial properties. In a study evaluating various metal complexes of phenanthroline derivatives, it was found that HNBphen demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, confirming its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of HNBphen

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antitumor Activity

HNBphen has also been investigated for its antitumor effects. One study assessed its cytotoxicity against HepG2 human hepatoblastoma cell lines. The results indicated that HNBphen exhibited significant cytotoxic effects, with a cell viability reduction observed at various concentrations.

Table 2: Cytotoxicity of HNBphen on HepG2 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

DNA Binding Studies

The ability of HNBphen to bind DNA has been evaluated using various techniques, including UV-Vis spectroscopy and viscosity measurements. These studies suggest that HNBphen binds to DNA through intercalation, which can disrupt normal cellular processes.

Table 3: Binding Affinity of HNBphen to DNA

| Method | Binding Constant (K) |

|---|---|

| UV-Vis Spectroscopy | |

| Viscosity Measurement | Increased by 20% |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several metal complexes with HNBphen and tested their antimicrobial efficacy against clinical isolates. The results showed that certain metal complexes exhibited enhanced activity compared to the free ligand alone, suggesting potential for development as new antimicrobial agents.

Case Study 2: Antitumor Mechanism Investigation

A detailed investigation into the mechanism of action revealed that HNBphen induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated through flow cytometry analysis and Western blotting techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.